tert-Butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate
CAS No.: 865758-53-8
Cat. No.: VC8302658
Molecular Formula: C17H20BrNO4
Molecular Weight: 382.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865758-53-8 |
|---|---|
| Molecular Formula | C17H20BrNO4 |
| Molecular Weight | 382.2 g/mol |
| IUPAC Name | tert-butyl 5-bromo-3-oxospiro[1-benzofuran-2,4'-piperidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C17H20BrNO4/c1-16(2,3)23-15(21)19-8-6-17(7-9-19)14(20)12-10-11(18)4-5-13(12)22-17/h4-5,10H,6-9H2,1-3H3 |
| Standard InChI Key | ATIBBPKUCAOPIA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=C(O2)C=CC(=C3)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=C(O2)C=CC(=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of tert-butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate features a spirocyclic system where the benzofuran and piperidine rings share a single tetrahedral carbon atom. This arrangement imposes significant steric constraints, influencing both reactivity and conformational stability. The bromine atom at the 5-position of the benzofuran ring enhances electrophilic substitution potential, while the Boc group at the piperidine nitrogen ensures selective deprotection during multi-step syntheses .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 368.27 g/mol | |
| SMILES Notation | O=C(N1CCC2(CC1)COC3=CC=C(Br)C=C23)OC(C)(C)C | |
| Storage Conditions | 2–8°C, dry, sealed | |
| Hazard Statements | H315, H319, H335 |
Synthesis and Manufacturing Processes
The synthesis of tert-butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate is detailed in patent WO2009011653A1, which outlines a multi-step route involving Grignard reactions, copper-catalyzed couplings, and selective deprotection .
Key Synthetic Steps:
-
Grignard Reagent Formation: 2-Bromo-4-chloroanisole is treated with isopropylmagnesium chloride in tetrahydrofuran (THF) to generate a reactive intermediate.
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Copper-Catalyzed Coupling: The Grignard reagent reacts with l-oxa-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester in the presence of copper(I) bromide dimethyl sulfide complex, forming the spirocyclic piperidine framework .
-
Deprotection and Functionalization: Hydrobromic acid in acetic acid selectively removes the Boc group, enabling further derivatization for target-oriented synthesis .
The process emphasizes scalability, with yields exceeding 80% in optimized batches. Critical parameters include temperature control (25–30°C during coupling) and solvent selection (THF for Grignard stability) .
| Target | Indication | Mechanism |
|---|---|---|
| 5-HT Receptor | Depression, Anxiety | Partial Agonism |
| CCR1/CCR3 | Asthma, COPD | Chemokine Receptor Antagonism |
| D Receptor | Schizophrenia | Dopamine Modulation |
| Quantity (g) | Price | Lead Time |
|---|---|---|
| 0.100 | $318.83 | 10–20 days |
| 0.250 | $477.18 | 10–20 days |
| 1.000 | $1,192.52 | 10–20 days |
Bulk purchases for industrial applications require direct negotiation with manufacturers .
Future Research Directions
Emerging applications include:
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